molecular formula C22H21N3O5S3 B11645911 Methyl 5-(morpholin-4-ylsulfonyl)-2,4-bis(pyridin-2-ylsulfanyl)benzoate

Methyl 5-(morpholin-4-ylsulfonyl)-2,4-bis(pyridin-2-ylsulfanyl)benzoate

Cat. No.: B11645911
M. Wt: 503.6 g/mol
InChI Key: CSNPXCMLZLLLMN-UHFFFAOYSA-N
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Description

METHYL 5-(MORPHOLINE-4-SULFONYL)-2,4-BIS(PYRIDIN-2-YLSULFANYL)BENZOATE is a complex organic compound that features a benzoate core substituted with morpholine, sulfonyl, and pyridinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-(MORPHOLINE-4-SULFONYL)-2,4-BIS(PYRIDIN-2-YLSULFANYL)BENZOATE typically involves multi-step organic reactions. The starting materials often include methyl benzoate, morpholine, and pyridine derivatives. The synthesis may proceed through the following steps:

    Nucleophilic Substitution: Introduction of the morpholine group via nucleophilic substitution on a suitable benzoate derivative.

    Sulfonylation: Addition of the sulfonyl group using reagents such as sulfonyl chlorides under basic conditions.

    Thioether Formation: Introduction of pyridinyl groups through thioether formation using pyridine thiols and appropriate coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

METHYL 5-(MORPHOLINE-4-SULFONYL)-2,4-BIS(PYRIDIN-2-YLSULFANYL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under various conditions, often in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, METHYL 5-(MORPHOLINE-4-SULFONYL)-2,4-BIS(PYRIDIN-2-YLSULFANYL)BENZOATE can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

In biological research, this compound may be explored for its potential as a biochemical probe or as a precursor for drug development. Its structural features suggest it could interact with various biological targets.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of morpholine and pyridine groups is often associated with bioactivity, making it a candidate for drug discovery.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which METHYL 5-(MORPHOLINE-4-SULFONYL)-2,4-BIS(PYRIDIN-2-YLSULFANYL)BENZOATE exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The sulfonyl and pyridinyl groups could facilitate binding to specific molecular targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    METHYL 5-(MORPHOLINE-4-SULFONYL)-2,4-DISULFANYLBENZOATE: Lacks the pyridinyl groups, which may result in different reactivity and applications.

    METHYL 5-(MORPHOLINE-4-SULFONYL)-2,4-BIS(PYRIDIN-3-YLSULFANYL)BENZOATE: Similar structure but with pyridin-3-yl groups, potentially altering its chemical and biological properties.

Uniqueness

METHYL 5-(MORPHOLINE-4-SULFONYL)-2,4-BIS(PYRIDIN-2-YLSULFANYL)BENZOATE is unique due to the specific arrangement of its functional groups. This unique structure may confer distinct reactivity and interactions compared to similar compounds, making it valuable for specialized applications.

Properties

Molecular Formula

C22H21N3O5S3

Molecular Weight

503.6 g/mol

IUPAC Name

methyl 5-morpholin-4-ylsulfonyl-2,4-bis(pyridin-2-ylsulfanyl)benzoate

InChI

InChI=1S/C22H21N3O5S3/c1-29-22(26)16-14-19(33(27,28)25-10-12-30-13-11-25)18(32-21-7-3-5-9-24-21)15-17(16)31-20-6-2-4-8-23-20/h2-9,14-15H,10-13H2,1H3

InChI Key

CSNPXCMLZLLLMN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1SC2=CC=CC=N2)SC3=CC=CC=N3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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